Superior Potency and Isoform Selectivity of GW9662 vs. T0070907 in Cell-Free Assays
GW9662 exhibits high potency for PPARγ with an IC50 of 3.3 nM in a cell-free assay. While T0070907 is often cited as a more potent PPARγ antagonist (IC50 = 1 nM), this potency advantage is offset by a narrower selectivity window over PPARα and PPARδ. GW9662 demonstrates >1000-fold selectivity for PPARγ over PPARδ, whereas T0070907 is reported to have only >800-fold selectivity . In absolute terms, GW9662's IC50 for PPARδ is 2000 nM, compared to T0070907's IC50 of 1800 nM for the same isoform . This difference, while subtle, may be critical in assays where PPARδ expression is high or where a wider safety margin is required to avoid confounding PPARδ-mediated effects.
| Evidence Dimension | Isoform selectivity window over PPARδ |
|---|---|
| Target Compound Data | >1000-fold selectivity (IC50 PPARγ = 3.3 nM; IC50 PPARδ = 2000 nM) |
| Comparator Or Baseline | T0070907: >800-fold selectivity (IC50 PPARγ = 1 nM; IC50 PPARδ = 1.8 µM / 1800 nM) |
| Quantified Difference | GW9662 provides an additional >200-fold margin of selectivity for PPARγ over PPARδ compared to T0070907. |
| Conditions | Cell-free competition-binding assays using human recombinant PPARγ, PPARα, and PPARδ ligand-binding domains. |
Why This Matters
For experiments requiring a high degree of PPARγ-specificity, especially in cell types co-expressing PPARδ, GW9662's wider selectivity margin reduces the risk of off-target PPARδ inhibition, leading to cleaner, more interpretable data.
